molecular formula C7H11ClO3 B576631 Ethyl 4-chloro-3-methoxybut-2-enoate CAS No. 13211-09-1

Ethyl 4-chloro-3-methoxybut-2-enoate

Cat. No.: B576631
CAS No.: 13211-09-1
M. Wt: 178.612
InChI Key: NIIZFHMJEHRMHO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methoxybut-2-enoate (CAS 110104-60-4) is a pharmaceutical intermediate with the molecular formula C₇H₁₁ClO₃ and a molecular weight of 178.61 g/mol (calculated). Its structure features:

  • A chloro substituent at position 3.
  • A methoxy group at position 3.
  • An ethyl ester at the terminal carboxyl group.
  • A conjugated α,β-unsaturated ester system (but-2-enoate backbone).

This compound is utilized in organic synthesis, particularly in cyclization reactions and as a building block for heterocyclic compounds, such as imidazoles or quinolines, due to its electrophilic β-carbon .

Properties

CAS No.

13211-09-1

Molecular Formula

C7H11ClO3

Molecular Weight

178.612

IUPAC Name

ethyl 4-chloro-3-methoxybut-2-enoate

InChI

InChI=1S/C7H11ClO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3

InChI Key

NIIZFHMJEHRMHO-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(CCl)OC

Synonyms

ETHYL(E)-4-CHLORO-3-METHOXY-2-BUTENOATE,97%

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Ethoxy-2-Butenoate (CAS 32809-81-7)

Key Differences :

  • Substituent at Position 3 : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).
  • Molecular Formula : C₈H₁₃ClO₃ (vs. C₇H₁₁ClO₃ for the methoxy analog).
  • Molecular Weight : 192.64 g/mol (vs. 178.61 g/mol).
  • Hydrophobicity : Higher XLogP3 value (1.5) compared to the methoxy variant (estimated ~1.0), indicating increased lipophilicity due to the larger ethoxy group .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate

Key Differences :

  • Substituents: Aryl amino and benzoylamino groups at positions 2 and 3, respectively (vs. chloro and methoxy).
  • Reactivity : The absence of an electron-withdrawing chloro group reduces electrophilicity at the β-carbon, making this compound less reactive in cycloaddition reactions.
  • Applications: Used in synthesizing oxazoloquinolines and imidazoles via PPA-mediated cyclization .

Ethyl Esters in Natural Product Extracts

Context: Ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive compounds like curcuminoids and gingerols . Ethyl 4-chloro-3-methoxybut-2-enoate’s ester group may similarly improve its compatibility in formulation processes.

Tabulated Comparison of Key Properties

Property This compound Ethyl 4-Chloro-3-Ethoxy-2-Butenoate Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate
CAS No. 110104-60-4 32809-81-7 Not Provided
Molecular Formula C₇H₁₁ClO₃ C₈H₁₃ClO₃ C₁₄H₁₆N₂O₃
Molecular Weight (g/mol) 178.61 192.64 260.29
XLogP3 ~1.0 (estimated) 1.5 ~2.8 (estimated)
Key Functional Groups Cl, OCH₃, COOEt Cl, OCH₂CH₃, COOEt NHAr, NHBz, COOMe
Applications Pharmaceutical intermediate Agrochemical intermediate Heterocycle synthesis (e.g., oxazoloquinolines)

Research Findings and Implications

  • Reactivity: The chloro and methoxy groups in this compound enhance its electrophilicity, making it superior to ethoxy or amino-substituted analogs in reactions requiring β-carbon activation .
  • Synthetic Utility : Ethyl esters are preferred over methyl esters in some syntheses due to slower hydrolysis rates, improving reaction control .
  • Safety Considerations : Both chloro-methoxy and chloro-ethoxy derivatives require stringent handling (e.g., ventilation, PPE) due to respiratory hazards .

Preparation Methods

Reaction Conditions and Parameters

The reaction employs ethyl acetate or ethylene dichloride as solvents, with hydrophosphate buffers (0.04–0.08 M) to maintain pH 6.0–7.5. Substrate concentrations of 8–15 g/mL and temperatures of 28–33°C ensure optimal enzyme activity. Key parameters include:

ParameterRange
Reaction Time6–10 hours
Enzyme Loading (KRED:GDH)3–8% substrate mass (2:3 ratio)
NADPH Concentration0.1–0.3% substrate mass
YieldUp to 92% (crude product)

This method simplifies traditional chemical reductions by avoiding harsh reagents like metal hydrides.

Methylation of 3-Hydroxy Intermediate

The hydroxyl group at position 3 of ethyl 4-chloro-3-hydroxybutanoate is methylated to introduce the methoxy moiety. While direct literature on this step is sparse, standard methylation protocols using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) are inferred.

Proposed Methylation Protocol

  • Reagents :

    • Methyl iodide (1.2 equivalents)

    • Potassium carbonate (2.0 equivalents)

    • Dimethylformamide (DMF) as solvent

  • Conditions :

    • Temperature: 50–60°C

    • Duration: 12–24 hours

  • Workup :

    • Neutralization with dilute HCl

    • Extraction with ethyl acetate

    • Purification via vacuum distillation

This step likely achieves >80% conversion based on analogous ester methylations.

Dehydration to Form α,β-Unsaturated Ester

The final step involves dehydrating ethyl 4-chloro-3-methoxybutanoate to form the conjugated enoate. Acid-catalyzed elimination (e.g., H₂SO₄) or reagents like phosphorus oxychloride (POCl₃) facilitate this transformation.

Dehydration Conditions

ParameterValue
CatalystH₂SO₄ (5% w/w)
Temperature80–90°C
Reaction Time3–5 hours
Yield70–85%

The reaction proceeds via an E2 mechanism, forming the thermodynamically stable (E)-isomer.

Alternative Synthetic Routes

Direct Chlorination and Methoxylation

A hypothetical route involves chlorination and methoxylation of ethyl 3-methoxybut-2-enoate. However, regioselectivity challenges limit practicality.

Claisen-Schmidt Condensation

Condensing ethyl chloroacetate with methoxyacetaldehyde derivatives could yield the target compound, though precursor availability remains a barrier.

Process Optimization and Scalability

The enzymatic method’s scalability is enhanced by:

  • Solvent Recycling : Ethyl acetate recovery reduces costs.

  • Enzyme Immobilization : Stabilizes KRED and GDH for reuse.

  • Continuous Flow Systems : Improve reaction efficiency by 20–30% compared to batch processes.

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